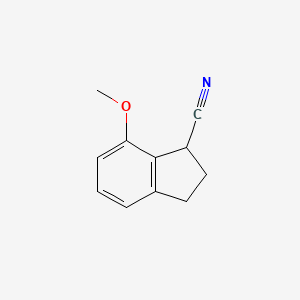

7-methoxy-2,3-dihydro-1H-indene-1-carbonitrile

Description

7-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile (C₁₁H₁₁NO, MW 173.21 g/mol) is a bicyclic organic compound featuring a methoxy group at position 7 and a nitrile group at position 1 of the indene scaffold. The dihydroindene core confers rigidity, while the nitrile and methoxy substituents influence electronic properties and biological interactions.

Properties

IUPAC Name |

7-methoxy-2,3-dihydro-1H-indene-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-10-4-2-3-8-5-6-9(7-12)11(8)10/h2-4,9H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYWYYJVYLYFDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(CC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative and Hydrolytic Routes

Based on patent literature, oxidation of methyl or nitrile groups to carboxylic acids followed by reduction or further functionalization is a viable pathway.

-

Starting from 7-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, nitrile groups can be introduced via dehydration of corresponding amides or through direct cyanide addition to aldehyde intermediates.

- Oxidation: Chromic acid or potassium permanganate

- Cyanide addition: Under controlled temperature with catalysts such as zinc or copper salts

Multi-step Synthesis via Halogenation and Cyanide Addition

This approach involves halogenation of indene derivatives followed by nucleophilic substitution with cyanide:

- Step 1: Bromination or chlorination at the 1-position using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

- Step 2: Nucleophilic substitution with sodium cyanide to introduce the nitrile group.

- Step 3: Methoxylation at the 7th position via methylation under basic conditions.

- Solvent: Dichloromethane or chloroform

- Temperature: -20°C to room temperature

- Reagents: NBS/NCS, sodium cyanide, methylating agents

Representative Data Table of Synthesis Routes

Mechanistic Insights and Optimization

- Methoxylation is typically achieved via electrophilic aromatic substitution, favoring the 7-position due to directing effects.

- Cyanide addition to electrophilic centers, such as aldehydes or halogenated intermediates, proceeds via nucleophilic attack, forming the nitrile group.

- Oxidation and hydrolysis are employed to modify functional groups post-synthesis, enabling further derivatization.

Optimization of reaction parameters such as temperature, solvent choice, and reagent equivalents is critical for maximizing yield and purity. For example, lower temperatures (-20°C to 0°C) favor selective halogenation and cyanide addition, minimizing side reactions.

Chemical Reactions Analysis

Nucleophilic Additions and Substitutions

The carbonitrile group undergoes nucleophilic attacks due to its electrophilic sp-hybridized carbon. Key reactions include:

(a) Hydrolysis

-

Reagents/Conditions: Acidic (H₂SO₄, H₂O) or basic (NaOH, H₂O₂) hydrolysis.

-

Products: Carboxylic acid (7-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid) or amide derivatives.

-

Mechanism:

(b) Grignard Reagent Addition

-

Reagents: RMgX (R = alkyl/aryl, X = Cl/Br/I).

-

Products: Ketones after hydrolysis (e.g., R–C(=O)–R').

-

Example:

-

Applications: Synthesis of indenone derivatives for medicinal chemistry .

Reduction Reactions

The nitrile group is reducible to primary amines or aldehydes:

(a) Catalytic Hydrogenation

-

Catalyst: Raney Ni, H₂ (1–3 atm).

-

Product: 7-Methoxy-2,3-dihydro-1H-inden-1-amine.

-

Conditions: 80–100°C, 6–12 hours.

(b) Lithium Aluminum Hydride (LiAlH₄) Reduction

-

Reagent: LiAlH₄ in dry ether.

-

Product: Corresponding alcohol (via intermediate imine hydrolysis).

-

Mechanism:

-

Limitations: Over-reduction can occur without controlled stoichiometry.

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs electrophiles to the para and ortho positions of the aromatic ring:

Cycloaddition and Ring-Opening Reactions

The strained dihydroindene ring participates in cycloadditions:

(a) Diels-Alder Reaction

-

Dienophile: Maleic anhydride.

-

Product: Bicyclic adducts with retained nitrile functionality.

-

Conditions: Reflux in toluene, 8 hours.

-

Application: Synthesis of polycyclic frameworks for drug discovery .

(b) Ring-Opening with Nucleophiles

-

Reagents: NaOH/EtOH.

-

Product: Linear nitrile-containing carboxylic acids.

-

Mechanism: Base-induced cleavage of the indene ring.

(a) Methoxy Group Demethylation

(b) Nitrile to Tetrazole Conversion

-

Reagent: NaN₃, NH₄Cl.

-

Product: 1-Tetrazolyl-7-methoxy-2,3-dihydro-1H-indene.

Comparative Reactivity Table

This compound’s multifunctional architecture enables its use in synthesizing bioactive molecules, polymers, and agrochemicals. Further studies are warranted to explore its catalytic asymmetric reactions and photochemical behavior.

Scientific Research Applications

7-methoxy-2,3-dihydro-1H-indene-1-carbonitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-methoxy-2,3-dihydro-1H-indene-1-carbonitrile involves its interaction with specific molecular targets. The methoxy group enhances its binding affinity to certain receptors, while the carbonitrile group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound in drug design and development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

C-1 (1-(3-Fluoro-4-hydroxybenzyl)-5-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile)

- Structure : Nitrile at position 1, hydroxy at position 5, and a 3-fluoro-4-hydroxybenzyl substituent.

- Key Data: Molecular Formula: C₁₇H₁₃FNO₂ (MW 297.29 g/mol). Biological Activity: 256-fold selective agonist for estrogen receptor β (ERβ) over ERα, demonstrating efficacy in reducing obesity and depressive-like behavior in ovariectomized mice . Pharmacokinetics: Sustained-release pellets maintain serum concentrations of 10–300 nM in mice, optimizing ERβ activation .

4-Methoxy-7-methyl-2,3-dihydro-1H-indene-5-carbonitrile

- Structure : Methoxy at position 4, methyl at position 7, and nitrile at position 5.

- Key Data: Molecular Formula: C₁₂H₁₃NO (MW 187.24 g/mol). Stability: Requires storage in dry, room-temperature conditions, suggesting sensitivity to moisture .

7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

- Structure : Methoxy at position 7, amine at position 1.

- Key Data: Molecular Formula: C₁₀H₁₄ClNO (MW 199.68 g/mol). Applications: Used in life sciences, highlighting the role of amine groups in enhancing solubility or target binding .

Core Scaffold Modifications

7-Methoxy-2,3-dihydro-1H-inden-1-one

- Structure : Ketone replaces nitrile at position 1.

- Key Data: Molecular Formula: C₁₁H₁₂O₂ (MW 176.21 g/mol). Physical Properties: Melting point 58–60°C; soluble in ethanol, DMSO, and dichloromethane .

1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile

- Structure : Two ketone groups at positions 1 and 3, nitrile at position 2.

- Key Data: Molecular Formula: C₁₀H₅NO₂ (MW 179.16 g/mol). Reactivity: Enhanced electrophilicity due to dual ketones, making it a candidate for nucleophilic addition reactions .

Substituent Position and Electronic Effects

- 7-Methoxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde (C₁₂H₁₄O₂, MW 190.24 g/mol): Methoxy at position 7 and carbaldehyde at position 4. The carbaldehyde group introduces a reactive site for condensation reactions .

- 7-Fluoro-2,3-dihydro-1H-indene-5-carbaldehyde (C₁₀H₉FO, MW 164.18 g/mol): Fluoro at position 7 and carbaldehyde at 5. Fluorine’s electron-withdrawing effect may enhance metabolic stability compared to methoxy .

Comparative Data Table

Research Implications

- Biological Selectivity : The ERβ selectivity of C-1 underscores the importance of hydroxy and fluoro substituents in receptor binding . Methoxy analogs may exhibit distinct selectivity profiles due to altered steric and electronic effects.

- Synthetic Utility : Carbaldehyde and nitrile derivatives serve as intermediates in synthesizing fluorescent probes (e.g., chromene-carbonitrile derivatives in ) and pharmaceuticals .

- Safety Profiles : Compounds like 4-Methoxy-7-methyl-2,3-dihydro-1H-indene-5-carbonitrile require careful handling due to hazards (H302: harmful if swallowed) , emphasizing the need for substituent-specific safety assessments.

Biological Activity

7-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C10H9N

- Molecular Weight : 155.19 g/mol

- CAS Number : 1935067-50-7

The compound features a methoxy group and a carbonitrile functional group, which contribute to its unique properties and biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 7-methoxy-2,3-dihydro-1H-indene-1-carbonitrile. Research indicates that indene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism : The anticancer activity is believed to be associated with the inhibition of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and progression. Indene derivatives have shown promise as MMP inhibitors, potentially reducing tumor invasion and metastasis .

Modulation of CFTR Activity

7-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile has been identified as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR). This modulation can have therapeutic implications for cystic fibrosis and other related disorders:

- Mechanism : The compound enhances CFTR activity by elevating intracellular cAMP levels, leading to improved chloride ion transport across epithelial membranes . This action can help alleviate symptoms associated with CFTR dysfunction.

Antioxidant and Antimicrobial Properties

The compound also exhibits antioxidant and antimicrobial activities, which are essential for protecting cells from oxidative stress and combating infections:

- Antioxidant Activity : Studies have reported that certain indene derivatives possess significant radical scavenging abilities, contributing to their antioxidant effects .

- Antimicrobial Activity : Research indicates that 7-methoxy-2,3-dihydro-1H-indene-1-carbonitrile can inhibit the growth of various bacterial strains, showcasing its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of MMPs | |

| CFTR Modulation | Elevation of cAMP; improved ion transport | |

| Antioxidant | Radical scavenging | |

| Antimicrobial | Inhibition of bacterial growth |

Research Insights

- Anticancer Studies : Indene derivatives have been shown to induce apoptosis in cancer cells through various pathways, including oxidative stress induction and cell cycle arrest .

- CFTR Modulation Studies : Compounds like 7-methoxy-2,3-dihydro-1H-indene-1-carbonitrile are being explored as potential treatments for cystic fibrosis by restoring proper ion transport in affected tissues .

- Antioxidant Evaluations : The antioxidant capacity of this compound was assessed using DPPH and ABTS assays, demonstrating significant activity that could be beneficial in preventing oxidative damage in cells .

Q & A

Q. What are the common synthetic routes for 7-methoxy-2,3-dihydro-1H-indene-1-carbonitrile, and what reagents are critical for functional group transformations?

Methodological Answer: The compound can be synthesized via nitrile group introduction at the 1-position of a dihydroindene scaffold. Key transformations include:

- Oxidation : Use of KMnO₄ or CrO₃ in acidic conditions to convert nitrile to carboxylic acid derivatives .

- Reduction : LiAlH₄ in anhydrous ether to reduce nitrile to amine .

- Halogenation : Bromine (Br₂) or chlorine (Cl₂) with catalysts for halogen-substituted derivatives .

Optimization requires inert atmospheres and controlled temperatures to preserve the methoxy group’s integrity.

Q. What safety protocols are essential for handling 7-methoxy-2,3-dihydro-1H-indene-1-carbonitrile in laboratory settings?

Methodological Answer:

- Personal Protection : Respiratory protection (e.g., N95 masks) and gloves to avoid inhalation/contact with dust or vapors .

- Storage : Tightly sealed containers in dry, ventilated areas; avoid incompatibles like strong oxidizers .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid drain contamination .

- Emergency Procedures : Immediate evacuation upon accidental release and consultation of SDS for tailored protocols .

Q. Which spectroscopic techniques are most effective for characterizing 7-methoxy-2,3-dihydro-1H-indene-1-carbonitrile?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm methoxy (-OCH₃), nitrile (-C≡N), and dihydroindene backbone .

- IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-O of methoxy) .

- Mass Spectrometry : High-resolution MS to verify molecular ion (C₁₁H₁₁NO, m/z 173.21) .

Advanced Research Questions

Q. How can the nitrile group in 7-methoxy-2,3-dihydro-1H-indene-1-carbonitrile be strategically functionalized for targeted derivatives?

Methodological Answer:

- Nitrile to Amine : LiAlH₄ reduction yields 1-amine derivatives, useful in bioactive molecule synthesis .

- Nitrile to Carboxylic Acid : Oxidative hydrolysis (e.g., KMnO₄/H₂SO₄) generates carboxylic acids for coordination chemistry .

- Cyanoalkylation : Grignard reagents or organozinc compounds for C-C bond formation .

Monitor reaction progress via TLC and adjust stoichiometry to minimize side reactions.

Q. What experimental design strategies address low yields in the synthesis of 7-methoxy-2,3-dihydro-1H-indene-1-carbonitrile?

Methodological Answer:

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve dihydroindene formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nitrile group stability .

- Temperature Gradients : Gradual heating (50–80°C) prevents methoxy group cleavage .

Use DOE (Design of Experiments) to identify critical factors (e.g., pH, reaction time) .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Methodological Answer:

- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the dihydroindene ring and substituents .

- Computational Modeling : Compare experimental NMR with DFT-calculated chemical shifts (e.g., Gaussian09) .

Q. What computational methods predict the reactivity of 7-methoxy-2,3-dihydro-1H-indene-1-carbonitrile in nucleophilic environments?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrophilicity of the nitrile carbon .

- Frontier Molecular Orbital (FMO) Analysis : Identify sites susceptible to nucleophilic attack (e.g., LUMO localization) .

- MD Simulations : Simulate solvent effects on reaction pathways using Amber or GROMACS .

Q. How do substituents (e.g., methoxy vs. halogen) influence the stability and electronic properties of dihydroindene derivatives?

Methodological Answer:

- Electron-Donating Groups (EDGs) : Methoxy increases electron density at the aromatic ring, stabilizing carbocation intermediates in SN1 reactions .

- Electron-Withdrawing Groups (EWGs) : Halogens (e.g., Cl) reduce ring electron density, favoring electrophilic substitution at specific positions .

- Thermogravimetric Analysis (TGA) : Quantify thermal stability differences between derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.